molecular formula C18H14F3NO4 B12123896 Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B12123896
M. Wt: 365.3 g/mol
InChI Key: PHWHHOYDLYSXLI-UHFFFAOYSA-N
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Description

Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a trifluoromethyl group at position 8 and a methyl group at position 2. The quinoline moiety is linked via a methylene bridge to a furan-2-carboxylate ester.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan carboxylate ester contributes to solubility and intermolecular interactions.

Properties

Molecular Formula

C18H14F3NO4

Molecular Weight

365.3 g/mol

IUPAC Name

methyl 5-[[2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C18H14F3NO4/c1-10-8-14(23)12-4-3-5-13(18(19,20)21)16(12)22(10)9-11-6-7-15(26-11)17(24)25-2/h3-8H,9H2,1-2H3

InChI Key

PHWHHOYDLYSXLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

β-Keto Ester Preparation

The quinoline core originates from a β-keto ester precursor. For example, tert-butyl β-ketoester is reacted with propargyl alcohol, substituted aryl aldehydes, and urea under reflux conditions to form dihydropyrimidinone (DHPM) intermediates. These intermediates are critical for subsequent functionalization. In one protocol, tert-butyl acetoacetate (1.0 mmol), propargyl alcohol (1.2 mmol), 4-chlorobenzaldehyde (1.0 mmol), and urea (1.2 mmol) are heated in ethanol with a catalytic amount of hydrochloric acid, yielding a propargyl-substituted DHPM.

Cyclization to 4-Quinolone

Cyclization of the β-keto ester is achieved using strong bases such as lithium hexamethyldisilazide (LiHMDS). In a representative procedure, LiHMDS (2.5 equiv) deprotonates the β-keto ester at −60°C, followed by reaction with diethyl oxalate (2.5 equiv) to form the 4-quinolone ring. This step is sensitive to temperature, with optimal yields obtained at reflux (45–65% yield).

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 8 is introduced via electrophilic substitution or by using pre-functionalized building blocks.

Friedel-Crafts Alkylation

Trifluoromethylation of the quinoline core can occur through Friedel-Crafts alkylation using trifluoromethyl iodide (CF₃I) in the presence of Lewis acids like aluminum chloride (AlCl₃). However, this method often requires harsh conditions and yields regioisomeric mixtures.

Use of Trifluoromethyl-Containing Intermediates

A more reliable approach involves synthesizing the quinoline core from an aryl aldehyde already bearing a trifluoromethyl group. For instance, 8-trifluoromethyl-2-methyl-4-quinolone is prepared by cyclizing 3-nitro-4-(trifluoromethyl)aniline with ethyl acetoacetate under acidic conditions. This method ensures regioselectivity and simplifies purification.

Coupling of the Furan-2-Carboxylate Moiety

The furan-2-carboxylate group is attached via a methylene bridge using nucleophilic alkylation or Mitsunobu reactions.

Nucleophilic Alkylation

The quinoline nitrogen is alkylated with methyl 5-(bromomethyl)furan-2-carboxylate. In a typical procedure, 2-methyl-4-oxo-8-(trifluoromethyl)quinoline (1.0 mmol) is reacted with methyl 5-(bromomethyl)furan-2-carboxylate (1.2 mmol) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 80°C for 12 hours, yielding the target compound after column chromatography (ethyl acetate/hexane, 4:6).

Mitsunobu Reaction

Alternatively, the Mitsunobu reaction couples the quinoline core with furan-2-carboxylate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method offers higher regiocontrol but requires anhydrous conditions.

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel chromatography with ethyl acetate/hexane gradients (e.g., 4:6 to 7:3). Polar solvents like methanol may be added (<5%) to improve resolution for highly functionalized intermediates.

Spectroscopic Analysis

  • NMR Spectroscopy : ¹H NMR confirms the methylene bridge (δ 4.2–4.5 ppm) and trifluoromethyl group (δ −62 ppm in ¹⁹F NMR).

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 365.30 [M+H]⁺.

  • X-ray Diffraction : Single-crystal X-ray analysis validates the planar quinoline-furan architecture.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Alkylation45–55≥95ScalabilityRequires excess alkylating agent
Mitsunobu Reaction60–65≥98RegioselectivityCostly reagents
Friedel-Crafts Route30–4090Direct trifluoromethylationLow regiocontrol

Challenges and Optimization Strategies

  • Trifluoromethyl Group Stability : The electron-withdrawing CF₃ group can deactivate the quinoline core, necessitating elevated temperatures for alkylation.

  • Byproduct Formation : Competing O-alkylation is mitigated by using bulky bases like DBU.

  • Solvent Selection : Tetrahydrofuran (THF) improves solubility of intermediates, while DMF accelerates alkylation kinetics .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinoline N-oxides.

    Reduction: This may reduce the carbonyl groups to alcohols.

    Substitution: Halogenation or nitration reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

This compound has shown promise in several biological applications, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate, exhibit significant antibacterial properties. Studies have demonstrated effective minimum inhibitory concentrations (MICs) against various pathogens including:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Bacillus subtilisTBD

These findings suggest that this compound may serve as a lead for developing new antibacterial agents.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound against several cancer cell lines. The results indicate promising potential as an anticancer therapeutic:

CompoundCell Line TestedIC50 (µg/mL)
This compoundHeLaTBD
Methyl 5-(hydroxymethyl)-2-furan carboxylateHeLa62.37
Methyl 5-(hydroxymethyl)-2-furan carboxylateHepG2TBD

The mechanisms through which this compound exerts its effects may include enzyme inhibition, DNA interaction, and receptor modulation. These activities are crucial for disrupting cancer cell proliferation and survival.

Case Studies

  • Antibacterial Efficacy Study : A study published in the Oriental Journal of Chemistry explored various quinoline derivatives, including those structurally similar to this compound. The research highlighted significant antibacterial activity against common pathogens, suggesting further structural optimizations could enhance efficacy.
  • Cytotoxicity Testing : Another investigation focused on the cytotoxicity of related compounds against cancer cell lines such as HeLa and HepG2 using MTT assays. The results indicated significant IC50 values that warrant further exploration into this compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents (Positions) Functional Groups
Target Compound Quinoline 8-CF₃, 2-CH₃ Furan-2-carboxylate ester
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate Phenyl 2-F, 4-NO₂ Furan-2-carboxylate ester
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate Chromen (coumarin) 6-hexyl, 4-phenyl Furan-2-carboxylate ester
Methyl 5-((8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate Quinoline 8-OCH₃, 2-CH₃ Furan-2-carboxylate ester

Key Observations :

  • Quinoline vs. Phenyl Core: The quinoline-based compounds (target and ) exhibit rigid, planar aromatic systems, favoring π-π stacking interactions. In contrast, the phenyl derivative has a simpler aromatic ring with electron-withdrawing groups (NO₂, F) that enhance electrophilic reactivity.
  • Substituent Effects: The 8-CF₃ group in the target compound increases electronegativity and steric bulk compared to the 8-OCH₃ group in or the 4-NO₂ group in . This may influence binding to hydrophobic enzyme pockets.
  • Linkage: The methylene bridge in quinoline derivatives allows conformational flexibility, whereas the oxymethyl group in the chromen derivative introduces additional polarity.

Key Observations :

  • The phenyl derivative employs a diazonium salt coupling strategy, yielding moderate efficiency (14% isolated yield).
  • Quinoline derivatives may require multi-step synthesis, including quinoline ring formation followed by functionalization.

Key Observations :

  • The phenyl derivative demonstrates direct antimycobacterial activity, validated via SC-XRD and Hirshfeld surface analysis, which reveal stable π-stacking interactions critical for target binding.

Physicochemical and Crystallographic Properties

Table 4: Crystallographic and Stability Data

Compound Crystal System/Packing Key Interactions
Target Compound Not reported Likely dominated by CF₃···π and π-π stacking
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate Monoclinic (P2₁/c); planar molecular structure π-π stacking (3.72–3.82 Å), weak C-H···O/F bonds
Methyl 5-((8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate Not reported Hypothesized hydrogen bonding via OCH₃

Key Observations :

  • The phenyl derivative exhibits a highly planar structure stabilized by aromatic stacking, whereas the quinoline derivatives may adopt tilted conformations due to steric effects from substituents.
  • The trifluoromethyl group’s electronegativity in the target compound could introduce dipole-dipole interactions absent in methoxy- or nitro-substituted analogs.

Biological Activity

Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate, with the CAS number 1219349-78-6, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and anticancer activities, and provides insights into its mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C18H14F3NO4C_{18}H_{14}F_3NO_4. The compound features a quinoline moiety, which is known for various biological activities, particularly in medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar compounds with quinoline structures. For instance, trifluoromethylated quinolones have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were reported to be around 50 µg/mL, indicating promising antibacterial potential .

Comparative Antibacterial Activity Table

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDTBD
Trifluoromethyl quinolone derivatives50Staphylococcus aureus
Chloramphenicol50Staphylococcus aureus
Ampicillin25Staphylococcus aureus

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented. This compound may exhibit similar effects due to its structural characteristics. Studies on related compounds have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells). For example, certain derivatives have demonstrated IC50 values in the range of 62.37 µg/mL against HeLa cells .

Cytotoxicity Data Table

CompoundCell LineIC50 (µg/mL)
This compoundTBDTBD
Quinoline derivative AHeLa62.37
Quinoline derivative BHepG2TBD
Quinoline derivative CVeroTBD

The biological activity of this compound is likely mediated through multiple pathways:

  • DNA Interaction : Similar quinoline derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting their antibacterial effects .
  • Cell Cycle Arrest : Anticancer compounds often induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is critical for the efficacy of many quinoline-based drugs.
  • Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may increase ROS levels in cancer cells, contributing to cytotoxicity.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of quinoline derivatives. For instance, a recent study synthesized new trifluoromethyl-substituted quinolones and assessed their antibacterial activity against various strains of bacteria. The findings indicated that smaller substituents on the quinolone ring led to improved antibacterial potency .

Moreover, research into the structure–activity relationship (SAR) of these compounds suggests that modifications at specific positions on the quinoline ring can significantly enhance their biological activities, including both antibacterial and anticancer effects .

Q & A

Basic: What are the optimal synthetic routes for Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Quinoline Core Formation : Condensation of substituted anilines with β-ketoesters to generate the 4-oxoquinoline scaffold .

Methylene Bridging : Alkylation of the quinoline nitrogen with a furan-containing methylene group (e.g., using furfuryl bromide under basic conditions) .

Esterification : Introduction of the methyl ester group via reaction with methyl chloroformate in the presence of a base like triethylamine .
Key Considerations : Temperature control (<50°C) and anhydrous conditions are critical to prevent side reactions. Yield optimization often requires iterative adjustment of solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .

Advanced: How can researchers resolve discrepancies in NMR data for structural confirmation of this compound?

Methodological Answer:
Discrepancies in 1^1H/13^{13}C NMR peaks (e.g., unexpected splitting or shifts) can arise from:

  • Dynamic Rotamerism : The methylene bridge (-CH2_2-) between quinoline and furan may exhibit restricted rotation, leading to split signals. Use variable-temperature NMR to observe coalescence .
  • Residual Solvent Peaks : Compare with deuterated solvent references and employ 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .
  • Impurity Identification : Couple with HPLC-MS to detect byproducts (e.g., unreacted quinoline precursors) .

Basic: What biological activities are associated with this compound, and how are they assayed?

Methodological Answer:
Reported activities include:

  • Antimicrobial : Tested via broth microdilution (MIC values against S. aureus and E. coli) .
  • Anticancer : Assessed using MTT assays on cancer cell lines (e.g., HepG2, IC50_{50} ~10–50 μM) .
    Standard Protocols :
  • Cytotoxicity : 72-hour exposure, followed by DMSO solubilization of formazan crystals .
  • Enzyme Inhibition : Kinase assays (e.g., EGFR inhibition) using fluorescence-based ADP-Glo™ kits .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

Methodological Answer:
SAR strategies include:

  • Substituent Variation :

    PositionModificationImpact
    Quinoline C-8Replace CF3_3 with Cl or BrAlters lipophilicity (logP)
    Furan C-5Introduce electron-withdrawing groups (e.g., NO2_2)Enhances electrophilic reactivity
  • Scaffold Hopping : Replace quinoline with isoquinoline or acridine to probe π-π stacking interactions .
    Validation : Parallel synthesis of analogs followed by in vitro dose-response profiling .

Basic: What analytical techniques are essential for characterizing this compound’s purity?

Methodological Answer:

  • HPLC : Use a C18 column (MeCN/H2_2O gradient) to assess purity (>95% required for biological testing) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+ expected ±1 ppm) .
  • Elemental Analysis : Verify C, H, N, F content within ±0.4% of theoretical values .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals grown via vapor diffusion .
  • Refinement : SHELXL (for H-atom positioning) and OLEX2 (for graphical validation of bond lengths/angles) .
  • Key Metrics :
    • Torsion Angles : Confirm planarity of quinoline-furan linkage (deviation >10° suggests steric strain).
    • Electron Density Maps : Identify disordered regions (e.g., CF3_3 groups) using Fourier difference maps .

Basic: What factors influence the compound’s stability during storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the furan ring .
  • Hydrolysis Risk : Avoid aqueous buffers (ester group prone to cleavage at pH >8) .
  • Oxygen Exposure : Use argon/vacuum sealing to inhibit oxidation of the methylene bridge .

Advanced: How can researchers investigate the compound’s degradation pathways?

Methodological Answer:

  • Forced Degradation : Expose to UV (254 nm), heat (60°C), and acidic/alkaline conditions .
  • LC-MS/MS Analysis : Identify degradation products (e.g., quinoline-4-one from ester hydrolysis) .
  • Computational Modeling : Gaussian09 to simulate hydrolysis transition states (B3LYP/6-31G*) .

Basic: What synthetic modifications enhance the compound’s solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the ester group via esterase-resistant linkages .
  • Co-solvent Systems : Use DMSO/PBS (1:4 v/v) for in vivo dosing .

Advanced: How can conflicting bioactivity data between studies be reconciled?

Methodological Answer:

  • Source Verification : Cross-check compound purity (HPLC) and storage conditions across studies .
  • Assay Standardization : Use reference controls (e.g., doxorubicin for cytotoxicity) and normalize to cell viability markers (ATP levels) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch effects .

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